molecular formula C12H13NO2 B1463701 3-(5-methyl-1H-indol-1-yl)propanoic acid CAS No. 18108-86-6

3-(5-methyl-1H-indol-1-yl)propanoic acid

Cat. No. B1463701
CAS RN: 18108-86-6
M. Wt: 203.24 g/mol
InChI Key: LUGRUQKMQDKPLR-UHFFFAOYSA-N
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Description

“3-(5-methyl-1H-indol-1-yl)propanoic acid” is a chemical compound with the molecular formula C12H13NO2 . It has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da .


Molecular Structure Analysis

The InChI code for “3-(5-methyl-1H-indol-1-yl)propanoic acid” is 1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Indole Synthesis and Classification Indole compounds, including 3-(5-methyl-1H-indol-1-yl)propanoic acid, are pivotal in organic chemistry and medicinal research due to their complex structure and biological relevance. Taber and Tirunahari (2011) provide a comprehensive review on indole synthesis, highlighting various strategies for constructing the indole nucleus. This classification aids in understanding the synthesis routes for compounds like 3-(5-methyl-1H-indol-1-yl)propanoic acid, illustrating its significance in developing new organic synthesis methods (Taber & Tirunahari, 2011).

Biomass-Derived Levulinic Acid in Drug Synthesis Levulinic acid, a key biomass-derived chemical, showcases the potential of renewable sources in drug synthesis. Zhang et al. (2021) discuss its use in creating valuable chemicals, including drug precursors and intermediates. This research underscores the broader applications of biomass-derived compounds in medicinal chemistry, potentially including the synthesis or modification of 3-(5-methyl-1H-indol-1-yl)propanoic acid for therapeutic purposes (Zhang et al., 2021).

Indole-3-Carbinol and Hepatic Protection The protective effects of indole derivatives, particularly indole-3-carbinol (I3C) and its metabolites, on the liver highlight the therapeutic potential of indoles. Wang et al. (2016) review the pleiotropic protective effects of I3C against various chronic liver injuries, suggesting that derivatives like 3-(5-methyl-1H-indol-1-yl)propanoic acid could offer similar benefits in hepatic protection (Wang et al., 2016).

Lactic Acid from Biomass and Derivative Production Gao et al. (2011) explore the production of lactic acid from biomass and its conversion into valuable chemicals. This research is pivotal for understanding the transformation of biomass into a variety of chemical compounds, potentially including 3-(5-methyl-1H-indol-1-yl)propanoic acid, thereby showcasing the versatility of biomass as a renewable resource for chemical synthesis (Gao et al., 2011).

Future Directions

While specific future directions for “3-(5-methyl-1H-indol-1-yl)propanoic acid” are not mentioned in the sources I found, indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-(5-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGRUQKMQDKPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679892
Record name 3-(5-Methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-indol-1-yl)propanoic acid

CAS RN

18108-86-6
Record name 3-(5-Methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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